Cas no 2138014-54-5 (benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- 2138014-54-5
- EN300-1128996
-
- Inchi: 1S/C18H18ClNO3/c19-11-15-7-4-8-17-16(15)12-20(9-10-22-17)18(21)23-13-14-5-2-1-3-6-14/h1-8H,9-13H2
- InChI Key: CTZDNMFFXLIRNB-UHFFFAOYSA-N
- SMILES: ClCC1=CC=CC2=C1CN(C(=O)OCC1C=CC=CC=1)CCO2
Computed Properties
- Exact Mass: 331.0975211g/mol
- Monoisotopic Mass: 331.0975211g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 38.8Ų
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128996-0.05g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 95% | 0.05g |
$851.0 | 2023-10-26 | |
| Enamine | EN300-1128996-0.1g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 95% | 0.1g |
$892.0 | 2023-10-26 | |
| Enamine | EN300-1128996-0.25g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 95% | 0.25g |
$933.0 | 2023-10-26 | |
| Enamine | EN300-1128996-0.5g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 95% | 0.5g |
$974.0 | 2023-10-26 | |
| Enamine | EN300-1128996-1.0g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 1g |
$1014.0 | 2023-06-09 | ||
| Enamine | EN300-1128996-2.5g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 95% | 2.5g |
$1988.0 | 2023-10-26 | |
| Enamine | EN300-1128996-5.0g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 5g |
$2940.0 | 2023-06-09 | ||
| Enamine | EN300-1128996-10.0g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 10g |
$4360.0 | 2023-06-09 | ||
| Enamine | EN300-1128996-1g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 95% | 1g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1128996-5g |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138014-54-5 | 95% | 5g |
$2940.0 | 2023-10-26 |
benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Introduction to Benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2138014-54-5)
Benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2138014-54-5, belongs to the benzoxazepine class of heterocyclic compounds. Benzoxazepines are known for their diverse biological activities, making them valuable scaffolds in the design of novel therapeutic agents.
The molecular structure of Benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate features a benzoxazepine core substituted with a chloromethyl group at the 6-position and a benzylic carboxylate group at the 4-position. This unique arrangement of functional groups contributes to its distinct chemical properties and potential biological effects. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in benzoxazepine derivatives due to their potential applications in treating various neurological and psychiatric disorders. The benzoxazepine scaffold is known to exhibit properties such as serotonin receptor binding affinity, which is crucial for developing drugs targeting mood disorders and cognitive impairments. The specific modification with a chloromethyl group at the 6-position enhances the reactivity of the molecule, making it an attractive candidate for further pharmacological exploration.
Current research in this area has focused on understanding the pharmacological profile of Benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate. Studies have indicated that this compound may interact with serotonin receptors in a manner similar to other benzoxazepine derivatives. This interaction could potentially lead to therapeutic effects in conditions such as depression, anxiety, and cognitive dysfunction. Additionally, the benzylic carboxylate group provides a site for further functionalization, allowing researchers to explore new analogs with enhanced pharmacological properties.
The synthesis of Benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The chloromethyl group introduces reactivity that can be exploited for subsequent derivatization processes. Researchers have employed various synthetic strategies to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the key challenges in working with this compound is its sensitivity to environmental conditions. Like many heterocyclic compounds, it may require careful handling under controlled temperature and humidity conditions to prevent degradation. Advances in synthetic chemistry have provided new methodologies for stabilizing reactive intermediates during synthesis, which has been instrumental in improving the availability of high-quality Benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate.
The potential applications of this compound extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in chemical biology studies where it can serve as a tool compound for understanding receptor-ligand interactions. The ability to modify its structure allows scientists to fine-tune its binding properties for specific biological targets.
In conclusion,Benzyl 6-(chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate represents a promising compound in the realm of medicinal chemistry。 Its unique structural features and potential biological activities make it an attractive candidate for further research。 As our understanding of benzoxazepine derivatives continues to grow,this compound is likely to play a significant role in the development of novel therapeutic agents targeting neurological and psychiatric disorders。
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